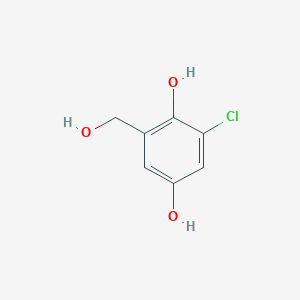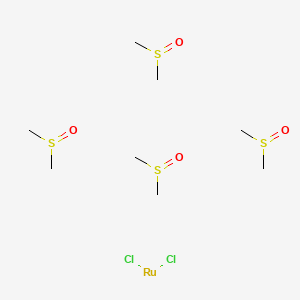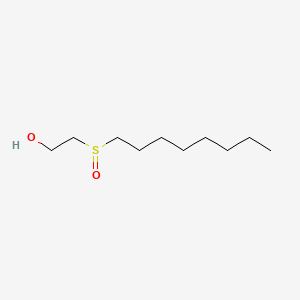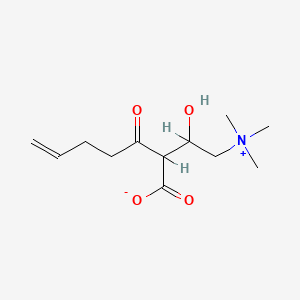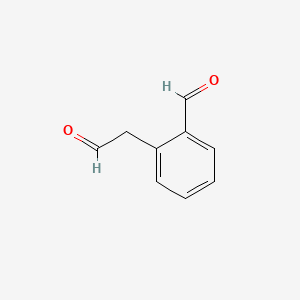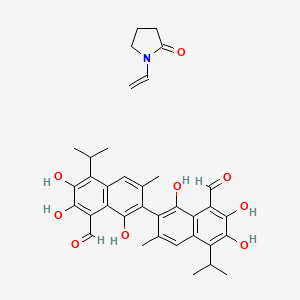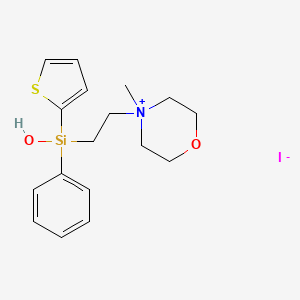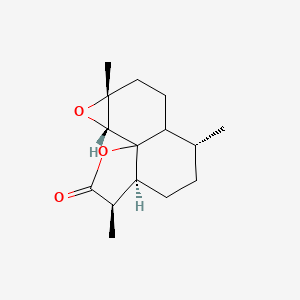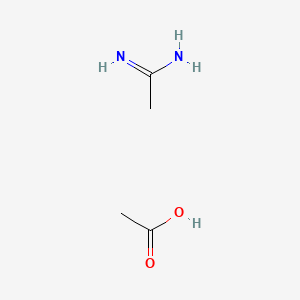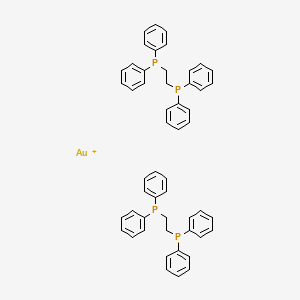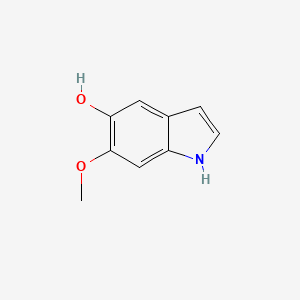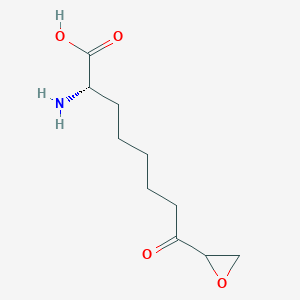
2-Amino-9,10-epoxy-8-oxodecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-9,10-epoxy-8-oxodecanoic acid is an organic compound that features both an amino group and an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines an amino acid backbone with an epoxide functional group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9,10-epoxy-8-oxodecanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable amino acid precursor.
Epoxidation: The introduction of the oxirane ring can be achieved through epoxidation reactions. Common reagents for epoxidation include peracids such as m-chloroperbenzoic acid (m-CPBA).
Oxidation: The oxidation of the precursor to introduce the oxo group can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-9,10-epoxy-8-oxodecanoic acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA for epoxidation, KMnO4 for oxidation.
Reduction: NaBH4 for reducing the oxo group.
Substitution: Various nucleophiles can be used for substitution reactions at the amino group.
Major Products Formed
Oxidation: Formation of diols from the opening of the oxirane ring.
Reduction: Formation of alcohols from the reduction of the oxo group.
Substitution: Formation of substituted amino acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-9,10-epoxy-8-oxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-9,10-epoxy-8-oxodecanoic acid involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules.
Amino Group: The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors.
Pathways: The compound may be involved in metabolic pathways where it undergoes enzymatic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-amino-8-oxooctanoic acid: Lacks the oxirane ring, making it less reactive in certain chemical reactions.
(2S)-2-amino-8-(hydroxy)-8-oxooctanoic acid:
Uniqueness
Epoxide Functional Group: The presence of the oxirane ring in 2-Amino-9,10-epoxy-8-oxodecanoic acid makes it unique compared to similar compounds, providing distinct reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
(2S)-2-amino-8-(oxiran-2-yl)-8-oxooctanoic acid |
InChI |
InChI=1S/C10H17NO4/c11-7(10(13)14)4-2-1-3-5-8(12)9-6-15-9/h7,9H,1-6,11H2,(H,13,14)/t7-,9?/m0/s1 |
InChI-Schlüssel |
PFDHVDFPTKSEKN-JAVCKPHESA-N |
SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
Isomerische SMILES |
C1C(O1)C(=O)CCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1C(O1)C(=O)CCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


